Product packaging for 3-Methyl-2-nonen-1-ol(Cat. No.:)

3-Methyl-2-nonen-1-ol

Cat. No.: B8537034
M. Wt: 156.26 g/mol
InChI Key: OOOOKZZBWQOKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-nonen-1-ol is a high-purity, unsaturated alcohol of interest in various research fields. This compound belongs to a class of molecules featuring a characteristic alkenol structure, which serves as a versatile building block in organic synthesis and fragrance research . Compounds with similar structures, such as (E)-2-Nonenal and other alpha,beta-unsaturated carbonyl analogs, have demonstrated significant activity as inhibitors of Autoinducer-2 (AI-2) based quorum sensing in bacterial models . This mechanism disrupts bacterial communication and virulence, suggesting potential research applications for this compound in developing novel anti-pathogenic agents . As a flavor and fragrance ingredient, its structural relatives are valued for their green, fatty, and cucumber-like odor profiles, making them subjects of study in the development of perfumes and aromas . Presented as a clear, colorless to pale yellow liquid, this product is intended for research purposes only. Researchers are encouraged to explore its potential in their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B8537034 3-Methyl-2-nonen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-methylnon-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h8,11H,3-7,9H2,1-2H3

InChI Key

OOOOKZZBWQOKFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CCO)C

Origin of Product

United States

Overview of Alkenols in Natural Systems

Alkenols, or unsaturated alcohols, are widespread in nature, playing crucial roles in the chemical signaling and flavor profiles of various organisms. They are integral components of many natural products, including pheromones, flavor constituents, and defensive compounds. In plants, alkenols contribute to the characteristic aromas of fruits, vegetables, and flowers. For instance, (Z)-3-nonen-1-ol is found in cantaloupe, cucumber, and watermelon, contributing to their fresh, green, and melon-like scents. thegoodscentscompany.com Similarly, (E)-2-nonen-1-ol is noted for its presence in various fruits and adds to cucumber and melon flavors. thegoodscentscompany.com

In the animal kingdom, particularly among insects, alkenols are vital for communication. They often function as pheromones, influencing mating behaviors and social interactions. The specific stereochemistry and position of the double bond and methyl groups are critical for their biological activity.

The biosynthesis of these compounds in natural systems often involves complex enzymatic pathways, starting from common precursors like fatty acids. The diversity of alkenols found in nature is a testament to the intricate and highly specific biochemical machinery that has evolved in different species.

Scope of Academic Inquiry into 3 Methyl 2 Nonen 1 Ol

The academic interest in 3-Methyl-2-nonen-1-ol, while not as extensive as for some other alkenols, spans several key areas of chemical research. A primary focus has been on its synthesis, driven by the need for pure standards for analytical and biological studies. Researchers have explored various synthetic routes to control the stereochemistry of the double bond, which is crucial for its odor properties and potential biological activity.

Another significant area of investigation is its role as a volatile organic compound (VOC) in natural systems. Studies have identified this compound as a component of the scent profiles of certain plants and insects. This has led to research into its potential function as a semiochemical, a chemical substance that carries a message.

Furthermore, the structural relationship of this compound to other biologically active nonenols, such as 2-nonenal, has prompted comparative studies. 2-Nonenal has been identified as a compound associated with changes in human body odor with aging. researchgate.netwikipedia.org While direct research linking this compound to this phenomenon is limited, its structural similarity warrants further investigation into its potential biochemical pathways and physiological effects.

Historical Context of Nonenols and Methyl Substituted Alcohols in Chemical Research

Isolation and Identification from Biological Matrices

The identification of this compound and other nonenols from natural sources relies on advanced analytical techniques. Typically, volatile compounds are collected using methods like headspace solid-phase microextraction (SPME) and subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). This allows for the separation and identification of individual components within a complex mixture of volatiles.

Plant-Derived Sources

A variety of nonenol isomers have been identified as volatile organic compounds (VOCs) contributing to the characteristic aroma and flavor of numerous plants, particularly fruits and vegetables. While direct isolation of this compound from plants is not extensively documented in scientific literature, a patent for perfume compositions does list it as a valuable fragrance agent justia.com. The natural occurrence of structurally related nonenols, however, is well-established.

For instance, (E)-2-nonen-1-ol is a known plant metabolite and has been identified in the volatile profiles of tomato (Solanum lycopersicum) and fig (Ficus carica) nih.gov. Other isomers, such as (Z)-2-nonen-1-ol and (Z)-6-nonen-1-ol, are key aroma components in melons and cucumbers thegoodscentscompany.comnumberanalytics.com. cis-3-Nonen-1-ol has been noted to occur in the gland cells of various plants, where it can act as an inhibitor of enzymes like soybean lipoxygenase biosynth.com. These compounds are typically isolated for study via headspace analysis of the plant material, which captures the emitted volatiles without damaging the plant tissue.

Table 1: Examples of Nonenols Identified in Plant Sources

Compound Name Plant Source(s) Reference(s)
(E)-2-nonen-1-ol Solanum lycopersicum (Tomato) nih.gov
(Z)-2-nonen-1-ol Melon, Cucumber thegoodscentscompany.com
cis-3-Nonen-1-ol Various plant gland cells biosynth.com
(Z)-6-nonen-1-ol Melons, Cucumbers numberanalytics.com

Insect-Derived Sources

In the insect world, unsaturated alcohols frequently function as pheromones or other semiochemicals that mediate critical behaviors such as mating, aggregation, and defense. (E)-2-nonen-1-ol, for example, has been identified as a pheromone in the scarab beetle Anomala albopilosa nih.gov.

Furthermore, (Z)-3-nonen-1-ol is used as a chemical signal among locusts. In Schistocerca piceifrons, it is released by males and is involved in the female's evaluation of a potential mate biosynth.com. In a related species, Schistocerca americana, the same compound acts as an anti-aphrodisiac, helping to synchronize sexual development within a group biosynth.com. The identification of these compounds from insects typically involves the analysis of solvent extracts of specific glands or headspace sampling of live insects.

While a patent mentions the use of 3-methyl-1-nonen-3-ol, an isomer of the target compound, in pest control formulations, the specific isolation of this compound from an insect source is not prominently featured in the available research justia.com.

Microbial Bioremediation Products

Bioremediation leverages microbial metabolism to break down environmental pollutants numberanalytics.comnumberanalytics.com. While microorganisms are known to degrade a vast array of organic compounds, including hydrocarbons and nonylphenols, the production of this compound or related nonenols as a direct product of such processes is not well-documented in the scientific literature nih.govcaister.com. Research has shown that certain bacteria can be engineered to produce branched-chain alcohols like 3-methyl-1-butanol, but this is distinct from the formation of nine-carbon unsaturated alcohols researchgate.net. Therefore, this remains an area requiring further investigation.

Biosynthetic Pathways and Precursors of Branched-Chain Unsaturated Alcohols

The biosynthesis of volatile alcohols in plants is complex, involving several distinct pathways that branch off from primary metabolism. The structural differences between straight-chain and branched-chain alkenols indicate different biosynthetic origins.

Enzymatic Transformations Leading to Alkenols

The formation of straight-chain nonenols, such as (E)-2-nonen-1-ol, primarily occurs via the lipoxygenase (LOX) pathway researchgate.net. This pathway utilizes unsaturated fatty acids, like linoleic and linolenic acids, as its starting material. A sequence of enzymatic reactions leads to the final alcohol products:

Lipoxygenase (LOX) introduces an oxygen molecule to the fatty acid, creating a fatty acid hydroperoxide.

Hydroperoxide Lyase (HPL) cleaves the hydroperoxide into a shorter-chain aldehyde (e.g., a nonenal) and another fragment.

Alcohol Dehydrogenase (ADH) reduces the aldehyde to its corresponding alcohol, in this case, a nonenol.

In contrast, the biosynthesis of branched-chain volatiles is believed to derive from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine frontiersin.org. For this compound, the most probable precursor is isoleucine, which can provide the necessary carbon skeleton. The proposed enzymatic steps, by analogy with other fruit volatiles, would be frontiersin.org:

Branched-Chain Aminotransferase (BCAT) converts the amino acid to a branched-chain α-keto acid.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) converts the α-keto acid to a branched-chain acyl-CoA.

Elongation of the acyl-CoA through fatty acid synthesis-like machinery would add carbons to achieve the nine-carbon backbone.

Desaturation introduces the double bond.

Reduction steps, likely involving reductases and alcohol dehydrogenases, convert the modified acyl-CoA to the final alcohol, this compound.

The methyl group itself can also be added by methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl donor nih.govnih.gov.

Investigation of Key Metabolic Intermediates

The key intermediates in the formation of alkenols are direct products of the initial enzymatic steps.

For Straight-Chain Nonenols (LOX Pathway): The critical intermediates are the C18 unsaturated fatty acids (linoleic and linolenic acid) and their subsequent hydroperoxide derivatives (e.g., 9-hydroperoxy-linoleic acid). These are then cleaved to form C9 aldehydes like nonenal, which is the immediate precursor to nonenol researchgate.net.

For Branched-Chain Alcohols (BCAA Pathway): The fundamental precursors are the branched-chain amino acids themselves. For a compound like this compound, the pathway would likely proceed through key intermediates such as L-isoleucine, its corresponding α-keto acid (α-keto-β-methylvalerate), and subsequently 2-methylbutanoyl-CoA frontiersin.org. This initial branched unit would then be elongated and modified to yield the final C9 alcohol structure. The study of these pathways often involves isotopic labeling experiments to trace the flow of carbon from the initial precursor to the final volatile product.

Ecological Significance of Structurally Related Alkenols in Inter- and Intraspecies Interactions

Alkenols, unsaturated alcohols with one or more carbon-carbon double bonds, are pivotal in chemical communication across various taxa, from insects to plants and even birds. Their volatility allows them to travel through the environment, carrying messages that can influence behavior, physiology, and ecological dynamics. These interactions can be categorized as intraspecific (occurring within the same species) or interspecific (occurring between different species).

Intraspecific Interactions: The Language Within a Species

Within a single species, alkenols often function as pheromones, which are chemical substances that trigger a specific reaction, such as a stereotyped behavior or a developmental process, in a receiving individual of the same species. nih.govnih.gov These signals are fundamental to mating, aggregation, and social hierarchy.

A prominent example is the role of (Z)-3-nonen-1-ol in the chemical ecology of several locust species. researchgate.net This C9 alkenol is a key component of the pheromone blend released by mature, gregarious males of the Central American locust (Schistocerca piceifrons) and the American bird grasshopper (Schistocerca americana). researchgate.netresearchgate.net Research has detailed its multifaceted role in reproduction:

Mate Assessment and Female Choice: The quantity of (Z)-3-nonen-1-ol emitted by a male serves as an honest signal of his quality. Females exhibit "cryptic mate choice," preferentially using the sperm from males that produce higher amounts of this pheromone to fertilize their eggs. researchgate.netresearchgate.net

Maturation Synchronization: The pheromone acts to accelerate the sexual maturation of younger adults in the vicinity. core.ac.ukuliege.be This function is critical for synchronizing reproductive development within a dense, gregarious population. researchgate.netuliege.be

Courtship and Mating Regulation: In some contexts, (Z)-3-nonen-1-ol can act as an anti-aphrodisiac or a courtship-inhibiting pheromone, potentially preventing additional mating attempts on a female that has already copulated. researchgate.netuliege.be

The pheromone bouquet of S. piceifrons males includes other alkenols and volatile compounds that create a unique individual chemical signature, which is essential for the mate assessment process. researchgate.net

CompoundSpeciesContextObserved FunctionSource(s)
(Z)-3-nonen-1-olSchistocerca piceifrons (Central American Locust)Intraspecific (Mating)Male-emitted pheromone used by females for mate assessment; part of an individual chemical signature. researchgate.netresearchgate.net
(Z)-3-nonen-1-olSchistocerca americana (American Bird Grasshopper)Intraspecific (Mating & Development)Mediates cryptic female choice, mate-guarding, and accelerates sexual maturation in the population. researchgate.netuliege.be
(Z)-2-octen-1-olSchistocerca piceifrons (Central American Locust)Intraspecific (Mating)Component of the male-specific pheromone blend related to female mate evaluation. researchgate.netuliege.be
Alkanol BlendMelopsittacus undulatus (Budgerigar)Intraspecific (Mating)Sex-attractant pheromone secreted from the preen gland that enhances male attractiveness. core.ac.uk

Interspecific Interactions: Communicating Across Species Lines

When chemical signals mediate interactions between different species, they are known as allelochemicals. eolss.net Alkenols are a common class of allelochemicals, playing vital roles in plant-herbivore, predator-prey, and symbiotic relationships. nih.gov

Plants are a major source of ecologically significant alkenols. These compounds can be released constitutively or in response to damage by herbivorous insects. nih.gov Such herbivore-induced plant volatiles (HIPVs) can serve several defensive functions. One of the most studied roles is attracting the natural enemies of the herbivores, a form of "calling for help."

Research on fruit flies demonstrates the role of nonenols in host location. (Z)-3-nonen-1-ol, which is a volatile compound found in fruits like watermelon and cantaloupe, is also detected by the antennae of several fruit fly species. thegoodscentscompany.com

In the fruit fly Anastrepha obliqua, (Z)-3-nonen-1-ol is one of five compounds released by males that elicits an electrophysiological response from female antennae. nih.gov A synthetic blend containing this alkenol was successful in attracting females, indicating its role as a kairomone (a signal beneficial to the receiver) that the insect uses to find potential mates and host plants. nih.gov

The compound is also implicated in the chemical communication of the banana stem weevil (Odoiporus longicollis), where it enhances the effectiveness of traps.

Beyond plant-insect interactions, alkenols can mediate communication in other interspecies contexts. For instance, some microbes use volatile compounds to interact with each other and with host organisms, which can lead to symbiotic or antagonistic outcomes. nih.govnih.gov

CompoundEmitter (Source)ReceiverContextObserved FunctionSource(s)
(Z)-3-nonen-1-olHost Plants (e.g., Watermelon, Cantaloupe)Anastrepha obliqua (Fruit Fly)Interspecific (Host Location)Acts as a kairomone, attracting females to potential food sources and oviposition sites. nih.govresearchgate.net
(Z)-3-nonen-1-olHost PlantsOdoiporus longicollis (Banana Stem Weevil)Interspecific (Host Location)Enhances trap effectiveness, indicating a role as an attractant.
(E)-2-nonen-1-olPlants (e.g., Tomato)InsectsInterspecific (Plant Volatile)Identified as a plant metabolite and potential pheromone. nih.gov
(E,Z)-2,6-nonadienalSchistocerca gregaria (Desert Locust)Schistocerca gregariaInterspecific (Predator Avoidance - hypothetical) / Intraspecific (Mating)Released by solitary females to attract males; also a known component of cucumber odor, illustrating compound use across contexts. uliege.be

Chemical Synthesis and Stereochemical Control of this compound and its Analogues

The synthesis of branched-chain unsaturated alcohols such as this compound is a significant topic in organic chemistry, driven by their utility as intermediates in the production of fine chemicals, fragrances, and pheromones. The structural complexity, featuring both a trisubstituted double bond and a primary alcohol, requires strategic synthetic planning to achieve high yields and, where necessary, stereocontrol. This article explores various methodologies for the synthesis of this alkenol and its analogues, focusing on key carbon-carbon bond-forming strategies, functional group manipulations, and subsequent applications.

Analytical Methodologies for Characterization and Detection of 3 Methyl 2 Nonen 1 Ol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 3-Methyl-2-nonen-1-ol from complex matrices. The choice of method depends on the sample's complexity and the analytical objective, with Gas Chromatography and High-Performance Liquid Chromatography being the most prevalent.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. labmanager.com For long-chain alkenols, the selection of the stationary phase is critical for achieving adequate separation. Mid-polarity columns, such as those with a poly(trifluoropropylmethylsiloxane) stationary phase, can offer excellent resolution for unsaturated compounds. researchgate.net Non-polar columns are also commonly used, though they may sometimes result in co-elution with other structurally similar compounds. researchgate.net Flame Ionization Detection (FID) is a common detector for quantification due to its high sensitivity and wide linear range. nih.gov

Table 1: Typical GC Parameters for Alkenol Analysis

ParameterTypical Value/Condition
Column TypeMid-polarity (e.g., VF-200ms) or Non-polar (e.g., HP-1MS)
Column Dimensions30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Temperature ProgramInitial temp. ~60°C, ramped to ~300°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides significantly enhanced separation power. chemistry-matters.com This technique utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.comwikipedia.org The entire effluent from the first-dimension column is sequentially trapped, focused, and "injected" onto the second, shorter column for a rapid, secondary separation. wikipedia.org This results in a two-dimensional chromatogram with an exponentially increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. chemistry-matters.comdlr.de This is particularly beneficial for distinguishing isomers and compounds of different classes, such as separating alkenols from alkanes, aromatics, or other functionalized molecules present in a mixture. acs.org

High-Performance Liquid Chromatography (HPLC) for Alkenol Analysis

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For alkenols like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The long alkyl chain of this compound results in strong retention on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute strongly retained compounds. Detection can be challenging as long-chain alkenols lack a strong UV chromophore. nih.gov Therefore, detectors like a Refractive Index Detector (RID) or Mass Spectrometry (MS) are often used. nih.gov Adding an acid like phosphoric or formic acid to the mobile phase can improve peak shape. sielc.comsielc.com

Table 2: Illustrative HPLC Method for Alkenol Analysis

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 75 mm, 3.5 µm)
Mobile PhaseAcetonitrile/Water gradient
DetectorRefractive Index (RI) or Mass Spectrometry (MS)
Column Temperature30 °C
Flow Rate~1.0 mL/min

Spectroscopic Identification Approaches

Following chromatographic separation, spectroscopic techniques are employed for the definitive structural confirmation and identification of this compound.

Mass Spectrometry (MS) and High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS)

Mass Spectrometry, often coupled with Gas Chromatography (GC-MS), is a cornerstone for identifying long-chain alcohols. labmanager.com Upon ionization, typically by electron impact (EI), this compound will undergo characteristic fragmentation. Key fragmentation patterns for alcohols include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For a primary alcohol, this results in a prominent ion at m/z 31 ([CH₂OH]⁺).

Loss of Water: A common fragmentation pathway is the elimination of a water molecule (H₂O), leading to a peak at M-18. libretexts.orglibretexts.org

Alkyl Chain Fragmentation: The aliphatic chain will fragment, producing a series of hydrocarbon clusters separated by 14 mass units (CH₂). libretexts.org

The molecular ion peak (M⁺) for alcohols can be weak or absent in EI-MS. libretexts.org

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) offers significant advantages over standard quadrupole mass spectrometers. nih.govresearchgate.net QTOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer, providing high mass resolution, mass accuracy, and sensitivity. nih.govbruker.comnih.gov This allows for the determination of the elemental composition of the molecular ion and its fragments with high confidence, which is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). tofwerk.com The high resolving power of QTOFMS can exceed 200,000 FWHM, enabling the separation of ions with very similar mass-to-charge ratios. nih.gov

Table 3: Expected Key Mass Fragments for this compound (C₁₀H₂₀O, MW: 156.27)

m/zPossible Fragment IonFragmentation Pathway
138[C₁₀H₁₈]⁺•Loss of H₂O (M-18)
125[C₉H₁₇]⁺Loss of CH₂OH
85[C₆H₁₃]⁺Cleavage of alkyl chain
71[C₅H₁₁]⁺Cleavage of alkyl chain
57[C₄H₉]⁺Cleavage of alkyl chain
43[C₃H₇]⁺Cleavage of alkyl chain
31[CH₂OH]⁺Alpha-cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. jchps.comresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons:

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent dependent.

Vinylic Proton (=CH-): A triplet, due to coupling with the adjacent methylene (B1212753) protons of the alcohol.

Methylene Protons (-CH₂OH): A doublet, coupled to the vinylic proton.

Allylic Methyl Protons (=C-CH₃): A singlet.

Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets and a triplet in the upfield region of the spectrum.

The ¹³C NMR spectrum would show ten distinct signals, corresponding to each carbon atom in the molecule, with characteristic chemical shifts for the alcohol-bearing carbon (C1), the olefinic carbons (C2 and C3), the methyl carbon, and the carbons of the hexyl chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂OH (C1)~4.1~60-65
=CH- (C2)~5.4~125-130
=C(CH₃)- (C3)-~135-140
Allylic -CH₃~1.7~15-20
Allylic -CH₂- (C4)~2.0~35-40
Alkyl -CH₂- chain (C5-C8)~1.2-1.4~22-32
Terminal -CH₃ (C9)~0.9~14
-OHVariable-

Fourier Transform Infrared (FTIR) Spectroscopy in Alkenol Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.comucdavis.edu For this compound, the FTIR spectrum would be characterized by several key absorption bands that confirm its structure as an unsaturated alcohol.

The most prominent and easily identifiable absorptions would be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol. libretexts.org

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ hybridized C-H bonds of the alkyl chain and methyl group. A weaker absorption just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) may be visible due to the sp² C-H stretch of the double bond. libretexts.org

C=C Stretch: A medium to weak absorption band in the 1640-1680 cm⁻¹ region, indicating the presence of the carbon-carbon double bond. libretexts.org

C-O Stretch: A strong absorption in the fingerprint region, typically between 1000-1260 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. ieeesem.com

Table 5: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Alcohol (-OH)O-H stretch3200 - 3600Strong, Broad
Alkene (=C-H)C-H stretch3010 - 3095Medium
Alkane (-C-H)C-H stretch2850 - 2960Strong
Alkene (C=C)C=C stretch1640 - 1680Medium to Weak
Primary Alcohol (C-O)C-O stretch~1050Strong

Advanced Methods for Isomer Differentiation and Stereochemical Assignment

The comprehensive characterization of this compound requires sophisticated analytical methodologies to differentiate between its geometric isomers and to assign the absolute configuration of its stereocenter. Advanced techniques in chromatography and spectroscopy are indispensable for the unambiguous identification and quantification of the (E/Z)-isomers and (R/S)-enantiomers.

Isomer Differentiation: (E/Z) Configuration

The geometric isomers of this compound, the (E)- and (Z)-isomers, arise from the restricted rotation around the carbon-carbon double bond. Their differentiation is typically achieved using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for the structural elucidation of organic compounds, including the determination of alkene geometry.

¹H NMR Spectroscopy: The chemical shifts of the vinylic proton and the allylic methylene protons can provide initial clues about the isomeric configuration. However, for definitive assignment, Nuclear Overhauser Effect (NOE) experiments are often employed. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment, the spatial proximity of protons is investigated. For the (Z)-isomer of this compound, an NOE is expected between the vinylic proton and the methyl group at the C3 position. Conversely, for the (E)-isomer, an NOE would be anticipated between the vinylic proton and the methylene protons of the ethyl group attached to the double bond.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the vicinity of the double bond can also differ between the (E) and (Z) isomers due to steric effects. The γ-gauche effect, for instance, can cause an upfield shift (lower ppm value) for carbon atoms that are in a sterically hindered environment, which is often the case in the (Z)-isomer compared to the less hindered (E)-isomer. For example, the chemical shift of the C4 carbon would likely differ between the two isomers.

Hypothetical ¹H NMR Chemical Shift Differences for Isomer Identification

ProtonExpected Chemical Shift Range (ppm) for (E)-isomerExpected Chemical Shift Range (ppm) for (Z)-isomerKey NOE Correlation for Assignment
Vinylic H (at C2)5.3 - 5.55.2 - 5.4With C3-Methyl in (Z)-isomer
C1-Methylene (CH₂OH)~4.1~4.0
C3-Methyl (CH₃)~1.7~1.6With Vinylic H in (Z)-isomer

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Stereochemical Assignment: (R/S) Configuration

The presence of a chiral center at the C3 position in this compound gives rise to a pair of enantiomers, (R)-3-Methyl-2-nonen-1-ol and (S)-3-Methyl-2-nonen-1-ol. The determination of the absolute configuration and enantiomeric purity requires chiral recognition techniques.

Chiral Gas Chromatography (GC):

Enantioselective GC is a primary method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases: Commonly used CSPs for the separation of chiral alcohols include cyclodextrin (B1172386) derivatives, such as those found in HP-chiral-20B, Cyclodex-B, or Cyclosil-B columns. The choice of the specific CSP and the temperature program is crucial for achieving baseline separation of the enantiomers.

Derivatization: In some cases, derivatization of the alcohol to a less polar derivative, such as an ester or a silyl (B83357) ether, can improve the chromatographic separation and detection. However, direct analysis of the alcohol is often possible with modern CSPs.

Typical GC-MS Parameters for Chiral Analysis of Allylic Alcohols

ParameterValue
Column HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium (1 mL/min)
Injector Temperature 250°C
Oven Program 40°C (5 min), then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C (hold 3 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ionization Electron Impact (EI), 70 eV

Note: These parameters are illustrative and would require optimization for this compound.

NMR Spectroscopy with Chiral Auxiliaries:

NMR spectroscopy can also be used to determine the enantiomeric excess and assign the absolute configuration through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. The addition of a CSA to a solution of racemic this compound would result in two distinct signals for a given proton in the ¹H NMR spectrum, with the integral of each signal corresponding to the abundance of each enantiomer.

Chiral Derivatizing Agents (CDAs) and Mosher's Ester Analysis: A widely used method for determining the absolute configuration of chiral alcohols is the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The alcohol is reacted with both (R)- and (S)-MTPA to form two different diastereomeric esters. By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original alcohol can be determined based on the anisotropic effect of the phenyl group of the MTPA moiety. nih.gov A detailed analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage allows for the assignment of the stereocenter. nih.gov

Biological Activities and Mechanistic Studies of 3 Methyl 2 Nonen 1 Ol and Analogous Alkenols

Chemoattractant and Repellent Roles in Biological Communication

Volatile organic compounds, including a variety of alcohols, are fundamental to the chemical language of many organisms. They can act as signals to attract mates, locate food sources, or repel competitors and predators.

Pheromonal Function in Insect Species (e.g., Anastrepha obliqua)

Pheromones are chemical signals that trigger a social response in members of the same species. In many insect species, volatile alcohols are key components of their pheromone blends. While direct evidence for the specific role of 3-Methyl-2-nonen-1-ol in Anastrepha obliqua (the West Indian fruit fly) is not extensively documented in the available literature, significant research has been conducted on the closely related compound, (Z)-3-nonen-1-ol, as a major component of the male-produced pheromone in this and other Anastrepha species.

Studies have identified (Z)-3-nonen-1-ol as one of the main components of the volatile emissions from calling males of Anastrepha fraterculus nih.gov. This compound is also a key bioactive volatile produced by Anastrepha obliqua males and plays a role in attracting conspecific females. In one study, a blend containing 1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene was found to be more attractive to virgin females than the natural volatiles collected from virgin males.

The composition of the male-produced volatile blend in Anastrepha species can be complex and vary. For instance, in Anastrepha obliqua, researchers have identified several compounds from the aeration extracts of calling males. The table below summarizes some of the key volatile compounds identified in the pheromone blend of Anastrepha species.

CompoundSpecies in which identifiedRole
(Z)-3-nonen-1-olAnastrepha fraterculus, Anastrepha obliquaFemale attractant
(E)-β-ocimeneAnastrepha fraterculusPheromone component
n-nonanalAnastrepha fraterculusPheromone component
(Z,E)-α-farneseneAnastrepha obliqua, Anastrepha fraterculusFemale attractant
(E,E)-α-farneseneAnastrepha fraterculusPheromone component
AnastrephinAnastrepha fraterculusPheromone component
EpianastrephinAnastrepha fraterculusPheromone component

It is important to note the structural difference between (Z)-3-nonen-1-ol and this compound. The presence of a methyl group at the 3-position and the shift of the double bond to the 2-position in this compound could significantly alter its biological activity and specificity. However, the lack of specific research on this compound in the context of Anastrepha pheromones means that its precise role, if any, remains to be elucidated.

Plant-Insect Interactions Mediated by Volatile Alcohols

Plants produce a wide array of volatile organic compounds that can either attract or repel insects. These interactions are crucial for processes such as pollination and defense against herbivores. Volatile alcohols are a significant class of these compounds.

A well-studied example is (Z)-3-hexenol, a C6 alcohol, which is a common "green leaf volatile" released by wounded plants nih.gov. This compound can act as a repellent to some herbivores while attracting their natural enemies nih.gov. The role of C9 alcohols, such as nonenols, in plant-insect interactions is also recognized. For instance, various plant volatiles, including alcohols, are known to be detected by mosquitoes nih.gov.

While direct evidence of this compound being a plant-emitted volatile that mediates insect interactions is scarce in the reviewed literature, the general principles of plant-insect communication suggest that as a volatile C10 alcohol, it has the potential to be involved in such interactions. The structural characteristics of this compound, including its carbon chain length, the position of the double bond, and the methyl group, would influence its volatility and its specific binding to insect olfactory receptors, thus determining its role as either an attractant or a repellent to different insect species. Further research is needed to explore the presence of this compound in plant volatile blends and its ecological significance.

Enzyme Modulation and Inhibition Studies

Unsaturated alcohols can interact with various enzyme systems, leading to either inhibition or modulation of their activity. These interactions are of interest for understanding metabolic pathways and for the potential development of enzyme inhibitors.

Impact on Lipoxygenase Activity

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The inhibition of lipoxygenase is a target for the development of anti-inflammatory drugs. Research has shown that certain alcohols can act as inhibitors of lipoxygenase.

Inhibitor ClassKey Structural Features for InhibitionExample
Gallate Analogso-dihydroxy function, lipophilicityPropyl gallate, Catechol nih.gov
FlavonoidsHydroxyl group at 4' position in B ringKaempferol

Further empirical studies are required to determine the specific inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against various lipoxygenase isoforms.

Interactions with Glutathione Transferases

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotic and endogenous compounds with electrophilic centers wikipedia.org. This process generally leads to their detoxification and facilitates their excretion.

The interaction of unsaturated alcohols with GSTs is not as direct as that of their corresponding aldehydes. Unsaturated alcohols can be metabolized in vivo to α,β-unsaturated aldehydes, which are known substrates for GSTs nih.gov. The GSTA4-4 isoform, in particular, is very effective at conjugating 4-hydroxynonenal (a product of lipid peroxidation) to glutathione nih.gov. Therefore, it is plausible that this compound could be a substrate for alcohol dehydrogenases, converting it to 3-methyl-2-nonenal. This aldehyde, being an α,β-unsaturated carbonyl, would then be a likely substrate for detoxification by GSTs.

Direct inhibition or modulation of GST activity by this compound has not been specifically reported. The primary role of GSTs in relation to such compounds is likely to be in the detoxification of their oxidized metabolites.

Effects on Other Enzyme Systems

In insects, other enzyme systems, such as cytochrome P450 monooxygenases (P450s) and esterases, play critical roles in the metabolism of xenobiotics and endogenous compounds, including pheromones.

Cytochrome P450s: These enzymes are involved in a wide range of oxidative reactions. In the context of unsaturated compounds, P450s can catalyze the reduction of α,β-unsaturated aldehydes to their corresponding saturated aldehydes nih.gov. They are also known to be involved in the biosynthesis and degradation of insect pheromones. It is conceivable that this compound could be a substrate for P450s, potentially leading to hydroxylation or other modifications that could be part of a metabolic clearance pathway or, in the case of pheromones, a biosynthetic or degradative step.

Esterases: These enzymes are primarily known for their role in hydrolyzing ester bonds and are significantly involved in insecticide resistance researchgate.netlsu.edu. While this compound is an alcohol and not an ester, the broader metabolic network within an organism means that it could be a precursor to an esterified form or that its presence could indirectly affect esterase activity. However, there is no direct evidence in the reviewed literature to suggest a direct interaction between this compound and esterases.

Investigation of Quorum Sensing Inhibition in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is crucial for various microbial activities, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS, known as quorum quenching, is a promising strategy for controlling bacterial infections without exerting selective pressure that leads to resistance. While direct studies on the quorum sensing inhibition (QSI) activity of this compound are limited, research on analogous alkenols and other volatile organic compounds (VOCs) provides insights into the potential role of this compound in interfering with bacterial communication.

The investigation into the QSI potential of alkenols often involves screening against reporter strains of bacteria, such as Chromobacterium violaceum and Pseudomonas aeruginosa. These bacteria have well-characterized QS systems that control the production of pigments (violacein in C. violaceum) or virulence factors, making them ideal for assessing the efficacy of potential inhibitors. For instance, studies have shown that certain unsaturated alcohols can interfere with the N-acyl-homoserine lactone (AHL) signaling molecules that are central to QS in many Gram-negative bacteria.

The structural characteristics of this compound, including its nine-carbon chain, the presence of a double bond, and a hydroxyl group, are features that could contribute to its interaction with QS components. The lipophilic nature of the molecule may allow it to partition into bacterial cell membranes, potentially disrupting the function of membrane-associated QS proteins, such as signal receptors. Furthermore, the presence of the methyl group and the specific position of the double bond could influence its binding affinity to the active sites of QS-related enzymes or receptor proteins.

Research on other naturally derived compounds has demonstrated various mechanisms of QS inhibition. These include:

Competitive Inhibition: The inhibitor molecule structurally mimics the native signaling molecule and binds to the receptor protein, thereby blocking the signal.

Non-competitive Inhibition: The inhibitor binds to a site on the receptor protein other than the active site, causing a conformational change that prevents the native signal from binding.

Inhibition of Signal Synthesis: The compound interferes with the enzymes responsible for synthesizing the signaling molecules.

Degradation of Signaling Molecules: Some compounds can enzymatically degrade the AHL signal molecules.

While specific data for this compound is not available, the table below summarizes the QSI activity of some analogous compounds against common bacterial models.

Compound/ExtractTarget OrganismObserved EffectReference
Phenylethyl alcoholPseudomonas aeruginosaDecrease in EPS production, swarming motility, and biofilm formation. nih.gov nih.gov
Rose absolutePseudomonas aeruginosaSignificant reduction in EPS production, swarming motility, and biofilm formation. nih.gov nih.gov
VanillinAeromonas hydrophilaInhibition of biofilm formation. researchgate.net researchgate.net
Clove ExtractPseudomonas aeruginosaInhibition of swarming and pyocyanin production. mdpi.com mdpi.com

These findings suggest that alcohols and other VOCs can indeed disrupt QS-mediated processes in bacteria. Future research should focus on directly evaluating the QSI potential of this compound and elucidating its specific mechanism of action against various pathogenic bacteria.

Roles in Plant Defense and Growth Modulation

Volatile organic compounds (VOCs) are integral to plant communication and interaction with their environment. They play crucial roles in defending against herbivores and pathogens and in modulating plant growth and development. Although direct research on the specific roles of this compound in these processes is scarce, the activities of structurally similar C9 alkenols and other VOCs provide a framework for understanding its potential functions.

Plant Defense:

Plants emit a blend of VOCs in response to herbivore feeding or pathogen attack. These volatiles can act as direct defenses by repelling herbivores or inhibiting pathogen growth. They can also function as indirect defenses by attracting natural enemies of the attacking herbivores, such as parasitic wasps youtube.com.

Unsaturated nine-carbon alcohols and aldehydes, often referred to as green leaf volatiles (GLVs), are commonly released from damaged plant tissues. These compounds are known to be involved in priming plant defenses. Priming is a physiological state where a plant is sensitized to respond more rapidly and robustly to subsequent attacks. For instance, exposure to certain GLVs can lead to an enhanced production of defense-related compounds, such as phytoalexins and pathogenesis-related (PR) proteins, upon pathogen infection. The structure of this compound, being an unsaturated C9 alcohol, suggests it could have similar signaling roles in plant defense pathways.

The deposition of lignin in the cell wall is another critical defense mechanism, creating a physical barrier against pathogen invasion nih.gov. The biosynthesis of lignin involves enzymes such as cinnamyl alcohol dehydrogenases nih.gov. While a direct link is yet to be established, it is plausible that alkenols like this compound could influence these metabolic pathways, thereby modulating a plant's structural defenses.

Growth Modulation:

VOCs can also influence various aspects of plant growth and development, including seed germination, root elongation, and biomass accumulation. The effects are often concentration-dependent, with low concentrations promoting growth and high concentrations being inhibitory. For example, certain bacterial VOCs have been shown to promote the growth of Arabidopsis thaliana frontiersin.org.

The mechanisms by which VOCs modulate plant growth are complex and can involve interactions with plant hormone signaling pathways. For instance, some VOCs can influence auxin and cytokinin levels, which are key regulators of cell division and differentiation. The potential for this compound to act as a growth modulator would depend on its ability to be perceived by plant cells and to trigger downstream signaling cascades that affect hormonal balance and gene expression related to growth.

The table below summarizes the observed effects of some analogous VOCs on plant defense and growth.

Compound Class/Specific CompoundPlant SpeciesObserved EffectReference
Green Leaf Volatiles (GLVs)VariousPriming of defense responses against pathogens and herbivores.
Bacterial VOCs (e.g., from Bacillus subtilis)Arabidopsis thaliana, TomatoPromotion of growth, increased photosynthesis, and induced systemic resistance. frontiersin.orgnih.gov frontiersin.orgnih.gov
Nonan-2-oneRice (Oryza sativa)Promotion of shoot biomass. nih.gov nih.gov

Further research is needed to specifically investigate the bioactivity of this compound in plant systems. Such studies would clarify its potential roles in enhancing plant resilience to biotic stresses and in modulating developmental processes, which could have implications for agricultural applications.

Structure Activity Relationship Studies for Unsaturated Nonenols

Correlating Stereochemistry with Biological Potency and Selectivity

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. For 3-Methyl-2-nonen-1-ol, which possesses a double bond at the C2-C3 position, geometric isomerism (cis/trans or Z/E) is a key stereochemical feature. The E (trans) and Z (cis) isomers of this compound will present different three-dimensional shapes to biological receptors.

It is a well-established principle that the geometric configuration of unsaturated compounds can drastically alter their interaction with biological targets. pnas.org For instance, in many biological systems, only one geometric isomer exhibits significant activity, as the specific shape of the molecule is critical for fitting into the binding site of a receptor or enzyme. pnas.orgsolubilityofthings.com Studies on other unsaturated alcohols have demonstrated that trans isomers are often metabolized at different rates by enzymes like alcohol dehydrogenases compared to their cis counterparts, indicating a high degree of stereospecificity in biological recognition. nih.gov

The difference in biological activity between cis and trans isomers often stems from how they orient themselves within a binding pocket. A trans isomer typically has a more linear and rigid structure, while a cis isomer has a distinct "kink." solubilityofthings.com This can affect everything from membrane fluidity, if the molecule incorporates into a cell membrane, to the specific hydrogen bonds and van der Waals interactions it can form with a receptor. nih.gov For example, the biological activity of combretastatin (B1194345) A4, a potent anticancer agent, is highly dependent on its cis-stilbene (B147466) geometry, which allows it to bind to tubulin; the trans isomer is significantly less active. researchgate.net

While specific data for this compound is not available, we can hypothesize a similar differentiation in potency between its isomers. One isomer might fit optimally into a target receptor, leading to a strong biological response, while the other, with its different spatial arrangement, may bind weakly or not at all.

Table 1: Hypothetical Biological Potency of this compound Geometric Isomers

IsomerStructureHypothetical Relative PotencyRationale
(E)-3-Methyl-2-nonen-1-olTrans configurationHigherAssumed to have a more favorable conformation for receptor binding based on general trends where one isomer is significantly more active.
(Z)-3-Methyl-2-nonen-1-olCis configurationLowerThe kinked structure may introduce steric hindrance in the binding site, preventing optimal interaction.

Note: This table is illustrative and based on general principles of stereochemistry in pharmacology, not on specific experimental data for this compound.

Influence of Alkyl Chain Length and Branching on Bioactivity

The lipophilicity and size of a molecule, largely determined by its alkyl chain, are critical factors in its pharmacokinetic and pharmacodynamic properties. For this compound, both the length of the nonene chain and the presence of the methyl group at the 3-position are expected to influence its biological activity.

Alkyl Chain Length: The length of the alkyl chain in a series of homologous compounds often correlates with biological activity, sometimes showing a "cut-off" effect. As the chain length increases, lipophilicity generally increases, which can enhance membrane permeability and interaction with hydrophobic pockets of receptors. However, if the chain becomes too long, it may no longer fit within the binding site or may become too insoluble in aqueous biological fluids. Studies on various bioactive compounds, including antioxidants and antimicrobial agents, have shown that an optimal alkyl chain length exists for maximum efficacy. For instance, in a series of amphiphilic selenolanes, cytotoxicity and antioxidant activity were found to be dependent on the length of the attached alkyl chain, with a nonlinear relationship observed. nih.gov Similarly, the esterification of carboxylic acids with alcohols is inversely proportional to the alkyl chain length of both reactants, highlighting the steric and electronic effects of chain length on reactivity. rsc.org

Table 2: Predicted Influence of Alkyl Chain Length on the Bioactivity of 3-Methyl Alkenols

CompoundAlkyl Chain LengthPredicted Bioactivity TrendRationale
3-Methyl-2-hepten-1-olC7ModerateShorter chain may lead to lower lipophilicity and weaker binding to hydrophobic targets.
This compoundC9Optimal (Hypothetical)A balance of lipophilicity and steric compatibility with a hypothetical receptor.
3-Methyl-2-undecen-1-olC11DecreasedLonger chain may introduce steric clash or excessive lipophilicity, reducing bioavailability or receptor fit.

Note: This table presents a hypothetical trend based on the "cut-off" theory and SAR studies of other homologous series.

Alkyl Branching: The methyl group at the C3 position of this compound introduces branching in the alkyl chain. Branching can have several effects on bioactivity. It can increase steric hindrance, which may either enhance or decrease binding affinity depending on the shape of the receptor's binding site. A methyl branch can also influence the molecule's metabolism, for example, by protecting an adjacent position from enzymatic attack. In some cases, branching can increase the molecule's potency by providing additional hydrophobic interactions with the receptor. For example, studies on certain pyrazolinone derivatives showed that lipophilic substituents were essential for their lipid peroxidation-inhibitory activity. nih.gov

Computational Modeling and Molecular Docking Approaches for Ligand-Receptor Interactions

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable tools for predicting and understanding the interactions between a ligand like this compound and a potential biological receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org A docking simulation of (E)- and (Z)-3-Methyl-2-nonen-1-ol with a hypothetical receptor would involve placing the isomers into the receptor's binding site and calculating a binding score based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org The hydroxyl group of this compound would be a likely candidate for forming hydrogen bonds with polar amino acid residues in the binding site, while the nonpolar alkyl chain would likely interact with hydrophobic residues. The different shapes of the E and Z isomers would result in different binding poses and, consequently, different predicted binding affinities.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This method provides insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that are crucial for binding and understand how the ligand induces conformational changes in the receptor, which is often a prerequisite for a biological response. While no such studies have been published for this compound, this approach would be invaluable in elucidating its mechanism of action at a molecular level.

Future Research Directions and Potential Academic Applications

Untapped Biological Pathways and Ecological Niches

The biological significance of 3-Methyl-2-nonen-1-ol remains largely uncharted territory, presenting a fertile ground for investigation. As a volatile organic compound (VOC), it likely plays a role in chemical communication. scielo.br Many terpenoids are known to function as semiochemicals, mediating interactions between organisms. clemson.edu Future research should focus on elucidating the specific biological pathways where this compound may be involved and identifying its ecological niches.

Potential Research Areas:

Pheromonal Activity: A primary area of investigation should be its potential role as an insect pheromone. Many C10 terpenoids act as aggregation, alarm, or sex pheromones in various insect species. celignis.comnih.gov Research could involve electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) to screen for responses in a wide range of insects, particularly agricultural and forest pests. Behavioral assays in wind tunnels and field trapping experiments would be crucial to confirm any pheromonal activity. The identification of this compound in the volatile emissions of specific insect species would be a significant breakthrough.

Plant-Insect Interactions: Plants emit a diverse array of volatile terpenoids to attract pollinators, deter herbivores, or as a defense mechanism against pathogens. nih.gov Investigating the presence of this compound in the headspace of various plant species, especially those under biotic or abiotic stress, could reveal its role as a kairomone, allomone, or synomone. For instance, its release could attract natural enemies of herbivorous pests, thus contributing to the plant's indirect defense.

Microbial Volatiles: Microorganisms are also known to produce a wide range of VOCs, including terpenoids, which can have antifungal or antibacterial properties. frontiersin.org Screening different bacterial and fungal species for the production of this compound could open up new avenues for its application in biocontrol or as a lead compound for novel antimicrobial agents.

Biosynthetic Pathways: The biosynthetic pathway leading to this compound is currently unknown. Elucidating this pathway in insects, plants, or microbes would be a significant contribution to our understanding of terpenoid metabolism. This would involve identifying the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, responsible for its formation from precursor molecules like geranyl pyrophosphate (GPP).

Research FocusPotential Role of this compoundInvestigatory Techniques
Insect CommunicationPheromone (aggregation, sex, alarm)GC-EAD, EAG, Behavioral Assays
Plant DefenseKairomone, Allomone, SynomoneHeadspace analysis (GC-MS), Plant-insect interaction studies
Microbial InteractionsAntimicrobial agent, Signaling moleculeScreening of microbial volatiles, Bioassays
BiosynthesisTerpenoid metabolic productGene cloning, Enzyme characterization, Isotopic labeling studies

Development of Novel Synthetic Routes with Enhanced Stereoselectivity

The presence of a stereocenter at the C3 position and a double bond means that this compound can exist as different stereoisomers. The biological activity of such chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic routes that provide precise control over the stereochemical outcome is of paramount importance for both research and potential commercial applications.

Future research in this area should focus on asymmetric synthesis to produce enantiomerically pure forms of this compound.

Promising Synthetic Strategies:

Asymmetric Grignard and Organolithium Additions: A well-established method for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketones. The enantioselective addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to the α,β-unsaturated ketone (E)- or (Z)-non-2-en-3-one could be achieved using chiral ligands or catalysts. This would allow for the selective formation of either the (R)- or (S)-enantiomer.

Organocatalytic Approaches: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts could be employed to catalyze the enantioselective addition of various nucleophiles to a suitable precursor, offering a metal-free and environmentally benign synthetic route. nih.govnih.gov

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective means to obtain chiral compounds. The kinetic resolution of a racemic mixture of this compound using lipases or other hydrolases could be explored to separate the enantiomers. Alternatively, the desymmetrization of a prochiral substrate using an appropriate enzyme could provide direct access to a single enantiomer.

Modern Olefination Reactions: The stereoselective construction of the trisubstituted double bond is another key challenge. Advanced olefination methodologies, such as modifications of the Wittig or Horner-Wadsworth-Emmons reactions, could be employed to control the (E/Z)-isomerism of the double bond.

Synthetic ApproachKey FeaturesPotential for Stereocontrol
Asymmetric Organometallic AdditionUse of chiral ligands/catalysts with Grignard or organolithium reagents.High enantioselectivity at the C3 stereocenter.
OrganocatalysisMetal-free, environmentally friendly reactions.Enantioselective C-C bond formation.
BiocatalysisHigh selectivity of enzymes.Kinetic resolution of racemates or asymmetric synthesis.
Advanced OlefinationControl over double bond geometry.High (E/Z) selectivity.

Advancements in Analytical Detection and Quantification for Trace Analysis in Complex Matrices

To study the ecological roles of this compound, highly sensitive and selective analytical methods are required for its detection and quantification at trace levels in complex environmental and biological samples.

Future research should focus on developing and optimizing analytical techniques that can handle the challenges associated with the volatility and potential instability of this compound.

Key Analytical Advancements:

Hyphenated Chromatographic Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is the workhorse for the analysis of volatile compounds. researchgate.net Future advancements could involve the use of two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) to enhance separation efficiency and sensitivity, allowing for the detection of this compound in complex matrices such as plant headspace, insect extracts, or air samples. preprints.orgnih.govrug.nl

Advanced Sample Preparation: Solid-phase microextraction (SPME) is a solvent-free and sensitive technique for extracting volatiles from various matrices. researchgate.net The development of new fiber coatings with high affinity for allylic alcohols could improve the extraction efficiency and detection limits for this compound.

Biosensor Development: The development of biosensors for the real-time detection of this compound would be a significant leap forward. This could involve the use of olfactory receptors or odorant-binding proteins from insects, immobilized on a transducer to create a highly specific and sensitive detection system. Such sensors could be deployed in the field for monitoring pest populations or in the lab for high-throughput screening.

Isotope Dilution Assays: For accurate quantification, the synthesis of isotopically labeled standards of this compound (e.g., deuterium (B1214612) or carbon-13 labeled) is essential. Isotope dilution mass spectrometry would allow for precise and accurate measurement of its concentration in various samples, compensating for losses during sample preparation and analysis.

Analytical TechniquePrincipleFuture Advancements
GCxGC-TOF-MSComprehensive two-dimensional gas chromatography for enhanced separation.Improved data processing algorithms for complex chromatograms.
SPMEAdsorption of analytes onto a coated fiber for extraction and pre-concentration.Development of novel fiber coatings with higher selectivity.
BiosensorsUse of biological recognition elements for specific detection.Miniaturization and integration into portable field devices.
Isotope Dilution MSUse of a stable isotope-labeled internal standard for accurate quantification.More efficient synthesis of labeled standards.

Interdisciplinary Research Integrating Chemical Ecology and Synthetic Biology for Sustainable Pest Management Strategies

The integration of chemical ecology with synthetic biology offers exciting new possibilities for the development of innovative and sustainable pest management strategies. This compound, if identified as a key semiochemical, could become a central target for such interdisciplinary research.

Future Interdisciplinary Approaches:

Metabolic Engineering for Pheromone Production: If this compound is confirmed as a pheromone, synthetic biology tools can be used to produce it in a cost-effective and sustainable manner. The biosynthetic pathway could be engineered into microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria, or even into plants. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net This would involve transferring the necessary genes for its production and optimizing the metabolic pathways of the host organism to maximize yield. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Plant-based production offers the intriguing possibility of creating "living pheromone dispensers" that could be intercropped with valuable crops to disrupt pest mating. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net

CRISPR-Cas9 Mediated Manipulation of Olfaction: The CRISPR-Cas9 gene-editing tool could be used to modify the olfactory system of insect pests. acs.orgnih.govthegoodscentscompany.commdpi.comyale.edu If the specific olfactory receptor that detects this compound is identified, CRISPR could be used to knock out this receptor in the pest population. nih.govtandfonline.com This would render the insects "blind" to the pheromone, disrupting their ability to find mates or host plants.

RNA Interference (RNAi) for Pest Control: RNA interference (RNAi) is another powerful tool for gene silencing. mdpi.comresearchgate.netrsc.org Double-stranded RNA (dsRNA) molecules designed to target genes involved in the biosynthesis or perception of this compound could be delivered to pests through various means, including transgenic plants that express the dsRNA. scielo.brfrontiersin.orgresearchgate.net Ingestion of the dsRNA would lead to the silencing of the target gene, thereby disrupting the pest's reproductive cycle or host-finding behavior. preprints.orgnih.govfrontiersin.orgplos.org

Interdisciplinary StrategyKey TechnologiesPotential Application in Pest Management
Bio-based Pheromone ProductionMetabolic Engineering in Yeast/PlantsSustainable and low-cost synthesis of pheromones for mating disruption and trapping.
Olfactory System DisruptionCRISPR-Cas9 Gene EditingRendering pests unable to detect crucial chemical cues for reproduction and survival. nih.govnih.govtandfonline.commdpi.com
Gene SilencingRNA Interference (RNAi)Suppressing the production or perception of pheromones, leading to reduced pest populations. preprints.orgfrontiersin.orgnih.govfrontiersin.orgplos.orgresearchgate.net

Conclusion

Summary of Current Academic Understanding of 3-Methyl-2-nonen-1-ol and Related Compounds

The current academic understanding of this compound is sparse, with a significant lack of dedicated research on its specific properties, synthesis, and natural occurrence. The majority of available scientific literature focuses on structurally similar alkenols, which can provide a basis for inferring the potential characteristics of this compound.

Our understanding of related compounds suggests that this compound would be a liquid at room temperature with a characteristic odor, likely influenced by the arrangement of its substituents. Its chemical reactivity would be dictated by the presence of the allylic alcohol functional group, making it susceptible to oxidation, esterification, and various addition reactions at the double bond.

Synthesis of such a compound would likely involve established organometallic reactions. The Grignard reaction, for instance, offers a versatile method for the formation of alcohols by reacting an organomagnesium halide with a carbonyl compound. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Specifically, the reaction of a Grignard reagent with an appropriate aldehyde or ketone could theoretically yield this compound. Another potential synthetic route is the Wittig reaction, which is a widely used method for forming alkenes from aldehydes or ketones. wikipedia.orgyoutube.combyjus.com

The stereochemistry of this compound, particularly the potential for E and Z isomers due to the double bond and a chiral center at the carbon bearing the hydroxyl group, presents an area of interest. The stereospecific synthesis and characterization of such isomers are crucial for understanding their biological and chemical properties, a concept well-explored in the broader context of allylic alcohols. researchgate.netacs.orgnih.gov

While the natural occurrence of this compound has not been documented, related alkenols are found in various natural sources and play roles in fragrance and flavor. For instance, (E)-2-nonen-1-ol is known for its fatty, cucumber, and melon-like aroma and is used in the fragrance industry. thegoodscentscompany.com

Key Knowledge Gaps and Avenues for Future Scholarly Exploration in Alkenol Research

The significant lack of direct research on this compound highlights several key knowledge gaps and presents numerous opportunities for future scholarly exploration in the broader field of alkenol research.

Fundamental Physicochemical Properties: There is a complete absence of experimentally determined data for the fundamental physicochemical properties of this compound. Future research should focus on determining its melting point, boiling point, density, refractive index, and spectral data (NMR, IR, Mass Spectrometry). This foundational information is essential for its identification and characterization.

Synthetic Methodologies: While theoretical synthetic pathways can be proposed based on known reactions, the actual synthesis of this compound has not been reported. Research into optimizing synthetic routes, including stereoselective methods to produce specific isomers, would be a valuable contribution. Exploring biocatalytic methods for its production could also offer greener and more efficient synthetic alternatives. rsc.orgnih.govacs.org

Natural Occurrence and Biosynthesis: Investigating whether this compound exists in nature is a significant knowledge gap. Exploration of various plant and insect species for its presence could unveil novel biochemical pathways. If found, elucidating its biosynthetic pathway would provide insights into the enzymatic machinery involved in the formation of such substituted alkenols.

Biological Activity and Applications: The potential biological activities of this compound are entirely unknown. Given that many alkenols possess interesting biological properties, screening this compound for activities such as antimicrobial, insecticidal, or pheromonal effects could lead to the discovery of new applications. Furthermore, its potential use as a fragrance or flavor ingredient, by analogy to related compounds, warrants investigation.

Stereochemistry and Structure-Activity Relationships: A thorough investigation of the stereoisomers of this compound is crucial. Synthesizing and characterizing the individual enantiomers and diastereomers would allow for the study of their distinct chemical and biological properties. This would contribute to a deeper understanding of structure-activity relationships within this class of alkenols.

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-nonen-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis often involves allylation or transmetallation strategies. For example, allyltin trichloride intermediates (generated via tin(IV) chloride transmetallation) react with aldehydes to form unsaturated alcohols. Optimizing stoichiometry (e.g., aldehyde-to-allyltin ratio) and temperature (typically –78°C to 0°C) improves stereoselectivity and yield . Kinetic modeling of similar unsaturated alcohols (e.g., prenol) suggests controlling reaction time and radical scavengers can mitigate decomposition pathways .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1D/2D NMR : Assign peaks for stereochemistry (e.g., δ<sup>1</sup>H 5.3–5.6 ppm for olefinic protons, δ<sup>13</sup>C 120–130 ppm for double bonds). COSY and HSQC confirm coupling patterns and carbon-proton correlations .
  • GC-MS : Use polar columns (e.g., DB-WAX) with temperature programming (50°C to 250°C at 5°C/min) for separation. Characteristic fragments include m/z 142 (molecular ion) and m/z 85 (allylic cleavage) .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in catalytic processes?

Methodological Answer: The (Z)-isomer exhibits distinct reactivity due to steric hindrance. For example, in oxidation studies of prenol analogs, (Z)-configurations show lower activation energies (ΔH‡ ~45 kJ/mol) compared to (E)-isomers. Computational modeling (DFT) and isotopic labeling (e.g., <sup>18</sup>O) can track stereochemical retention in intermediates .

Q. What are the challenges in resolving data contradictions between NMR and GC-MS for this compound?

Methodological Answer:

  • Isomer Co-elution : Nonpolar GC columns (e.g., DB-5) may fail to resolve (E)/(Z)-isomers. Confirm via polar columns or derivatization (e.g., silylation) to enhance separation .
  • Dynamic Effects in NMR : Rotameric equilibria at room temperature can broaden signals. Use low-temperature NMR (e.g., –40°C) to "freeze" conformers .

Q. How does this compound decompose under oxidative or pyrolytic conditions, and what are the key degradation products?

Methodological Answer: Pyrolysis (T > 400°C) generates α,β-unsaturated aldehydes (e.g., nonenal) via retro-ene reactions. Oxidation with O2 produces hydroperoxides, detectable via FTIR (νO-O ~880 cm<sup>−1</sup>). Kinetic studies using shock-tube reactors and laser-induced fluorescence (LIF) quantify degradation rates (k ~10<sup>−12</sup> cm<sup>3</sup>/molecule/s) .

Data Interpretation and Stability

Q. What analytical workflows validate the purity of this compound in complex matrices (e.g., essential oils)?

Methodological Answer:

  • Multi-dimensional GC×GC-MS : Enhances separation of co-eluting terpenes.
  • Stable Isotope Dilution Assay (SIDA) : Spike with deuterated analogs (e.g., D3-3-Methyl-2-nonen-1-ol) to correct for matrix effects .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis monitoring (λmax 230 nm) detects photooxidation.
  • Hydrolytic Stability : At pH < 5, protonation of the hydroxyl group reduces degradation. Use buffered solvents (e.g., phosphate buffer, pH 4.5) .

Experimental Design

Q. How to design kinetic studies for this compound’s reactions with electrophiles?

Methodological Answer:

  • Stopped-Flow IR : Monitor carbonyl formation (νC=O ~1700 cm<sup>−1</sup>) in real-time.
  • Competitive Kinetics : Use internal standards (e.g., cyclohexanol) to normalize reaction rates .

Q. What statistical methods address variability in biological activity assays involving this compound?

Methodological Answer:

  • ANOVA with Tukey’s HSD : Compares dose-response curves across replicates.
  • QSAR Modeling : Correlate logP (calculated: ~3.2) with membrane permeability for structure-activity insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.